7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Beschreibung
Chemical Identity and Nomenclature
Systematic Name :
7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine.
CAS Registry Number :
1331823-98-3.
Molecular Formula :
C₈H₃ClF₃IN₂.
Molecular Weight :
346.48 g/mol.
Synonyms :
Structural Representation :
The compound features a fused bicyclic imidazo[1,2-a]pyridine core substituted with chlorine (position 7), iodine (position 8), and a trifluoromethyl group (position 2).
Structural Overview of Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Key structural attributes include:
Core Features :
- Fused Bicyclic System : The imidazole (positions 1–3) and pyridine (positions 4–8) rings share two adjacent atoms, creating a planar, aromatic system.
- Substituent Positions :
Molecular Geometry :
- Bond Lengths : The C–N bond in the imidazole ring measures ~1.34 Å, while the C–C bonds in the pyridine ring average ~1.40 Å.
- Dihedral Angles : Substituents at positions 2, 7, and 8 induce minor deviations from planarity (<5°).
Spectroscopic Data :
Significance in Heterocyclic Chemistry
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry due to their:
Biological Relevance :
- Drug Candidates : Derivatives exhibit anticancer, antimicrobial, and antiviral activities.
- Structural Mimicry : The core mimics purine nucleobases, enabling interactions with enzymes and receptors.
Synthetic Versatility :
- Multicomponent Reactions : Efficiently synthesized via Groebke-Blackburn-Bienaymé reactions.
- Functionalization : Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura).
Unique Attributes of 7-Chloro-8-iodo-2-(trifluoromethyl) Derivative :
Comparative Analysis with Analogues :
Eigenschaften
IUPAC Name |
7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3IN2/c9-4-1-2-15-3-5(8(10,11)12)14-7(15)6(4)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEULDUNYUCHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1Cl)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185502 | |
| Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331823-98-3 | |
| Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331823-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
General Synthetic Approach to Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is commonly constructed via cyclisation reactions involving 2-aminopyridine derivatives and alkynyl or propargyl precursors. A notable advancement in this area is the development of rapid, metal-free, and aqueous synthesis methods under ambient conditions, which are highly relevant for preparing halogenated and trifluoromethylated imidazopyridines.
NaOH-Promoted Cycloisomerisation:
A key method involves the base-promoted cycloisomerisation of N-propargylpyridinium salts in water at room temperature, yielding imidazo[1,2-a]pyridines in near-quantitative yields within minutes. This method avoids metal catalysts, uses green solvents, and tolerates various substituents including halogens and trifluoromethyl groups.Mechanism Insight:
The reaction proceeds via a base-induced alkyne–allene isomerisation followed by a Nazarov-type cyclisation and tautomerisation, with the base also scavenging byproducts such as hydrogen halides. Deuterium labelling experiments confirm the involvement of proton exchange at the propargyl position.
Specific Preparation of 7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
While direct literature on the exact preparation of this compound is limited, the compound’s synthesis can be inferred from general methodologies for halogenated imidazopyridines bearing trifluoromethyl groups:
Starting Materials:
The synthesis typically begins with appropriately substituted 2-aminopyridines bearing chloro and trifluoromethyl groups, followed by introduction of the iodine substituent either via iodination of the imidazopyridine ring or by using iodinated precursors.Cyclisation Step:
The N-propargylpyridinium bromide intermediate, prepared by reaction of the substituted 2-aminopyridine with propargyl bromide, undergoes NaOH-promoted cyclisation in aqueous media to form the imidazo[1,2-a]pyridine core with the trifluoromethyl and chloro substituents intact. The iodine substituent can be introduced either before cyclisation if stable or via post-cyclisation halogenation.Halogen Tolerance:
The NaOH-promoted method shows excellent tolerance to halogen substituents including chloro, bromo, and iodo groups, which is critical for preserving the 7-chloro and 8-iodo positions during synthesis.
Summary Table of Key Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | NaOH | H2O | Room temperature | 2 | >99 | Metal-free, rapid, scalable |
| 3 | NaOH | MeOH | Room temperature | 5 | 95 | Alternative solvent |
| 5 | KOH | H2O | Room temperature | 2 | >99 | Comparable to NaOH |
| 6 | DABCO | H2O | Room temperature | 2 | >99 | Organic base, water essential |
| 7 | Na2CO3 | H2O | 40 | 20 | 94 | Weaker base, longer time |
| 10 | NEt3 | H2O | Room temperature | 30 | 48 | Low yield, biphasic mixture |
*Reaction conditions: pyridinium bromide (0.5 mmol), base (0.5 mmol), solvent (5 mL).
Research Findings and Notes
- The metal-free aqueous cyclisation method avoids the use of palladium catalysts, which can be costly and environmentally problematic.
- The method tolerates various substituents including halogens (Cl, Br, I) and trifluoromethyl groups, which are important for further functionalization and biological activity.
- The reaction is scalable to at least 10 g scale with consistent yields and purity.
- The presence of water as solvent is crucial for reaction efficiency; anhydrous conditions or organic solvents without water significantly reduce conversion.
- The method offers superior green chemistry metrics such as atom economy, reaction mass efficiency, and space-time yield compared to traditional methods.
- The reaction mechanism involves base-catalyzed alkyne–allene isomerisation and Nazarov-type cyclisation, supported by deuterium labelling studies.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the halogenated positions (chlorine and iodine).
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagent: Used in visible-light-promoted trifluoromethylation reactions.
K2S2O8 and I2: Used in one-pot, three-component reactions for the synthesis of imidazo[1,2-a]pyridine derivatives.
Major Products: The major products formed from these reactions are typically functionalized imidazo[1,2-a]pyridine derivatives with various substituents at different positions on the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds .
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry for the development of new therapeutic agents. For example, imidazo[1,2-a]pyridine derivatives have been explored for their anti-tubercular activity .
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as electronic and photonic materials .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
The electronic profile of imidazo[1,2-a]pyridine derivatives is heavily influenced by substituents. Key comparisons include:
Key Findings :
- The CF₃ group at C-2 increases electron deficiency, enhancing interactions with electron-rich enzyme active sites .
- Iodo at C-8 offers superior leaving-group capability compared to bromo or chloro analogs, facilitating Suzuki-Miyaura couplings .
Cholinesterase and Kinase Inhibition
Substituents critically modulate biological activity:
Key Findings :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance cholinesterase inhibition by stabilizing ligand-enzyme interactions .
- The target compound’s CF₃ group may improve metabolic stability over nitro-substituted analogs, which are prone to reduction .
Fluorescence Properties
Fluorescence intensity varies with substituent electronic effects:
| Compound | Substituents | Fluorescence Intensity |
|---|---|---|
| Target Compound | 2-CF₃, 7-Cl, 8-I | Moderate (predicted) |
| 3-Hydroxymethyl derivative | 3-CH₂OH | High |
| 2-(4-Chlorophenyl) derivative | 2-(4-Cl-Ph) | Low |
Key Findings :
Comparison with Analogous Routes :
- Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate : Synthesized via esterification at C-2, offering improved solubility over CF₃ derivatives .
- 8-Bromo-2-CF₃ analog : Prepared via Pd-catalyzed cross-coupling, but lower yields due to Br’s weaker leaving-group ability .
Solubility and Lipophilicity
| Compound | logP (Predicted) | Aqueous Solubility |
|---|---|---|
| Target Compound | ~3.5 | Low (highly lipophilic) |
| 6-Chloro-3-nitro-8-pyridinyl derivative | ~2.8 | Moderate |
| Ethyl carboxylate derivative | ~2.0 | High |
Key Findings :
Biologische Aktivität
7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 1331823-98-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique trifluoromethyl and halogen substituents, this compound is being investigated for various pharmacological effects, including antiviral and anticancer properties.
- Molecular Formula : C₈H₃ClF₃IN₂
- Molecular Weight : 346.48 g/mol
- Melting Point : 160–162 °C
- Structure : The imidazo[1,2-a]pyridine framework provides a versatile platform for biological activity modulation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. In particular, derivatives of imidazo[1,2-a]pyridines have shown efficacy against various viral pathogens:
- Inhibition of Respiratory Syncytial Virus (RSV) : Compounds with structural similarities demonstrated EC₅₀ values in the range of 5–28 μM for RSV replication inhibition, indicating significant antiviral activity at micromolar concentrations .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that halogenated imidazo[1,2-a]pyridines can induce apoptosis in cancer cells:
- Cytotoxicity Studies : Preliminary data suggest that related compounds exhibit cytotoxic effects with IC₅₀ values ranging from 9.19 μM to higher concentrations depending on the specific substitution patterns . The presence of halogens at specific positions enhances the biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this class of compounds. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| Ortho Halogen | Increased potency against cancer cells |
| Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |
Studies have demonstrated that modifications at the ortho position significantly impact both antiviral and anticancer activities, suggesting a strategic approach to drug design .
Case Studies
- Study on Phytotoxicity : A recent investigation evaluated the phytotoxic effects of various imidazo[1,2-a]pyridine derivatives, including those with trifluoromethyl groups. The study established a correlation between halogen substitution and increased phytotoxicity in agricultural crops such as Allium cepa and Lactuca sativa .
- Antiviral Screening : A high-throughput screening campaign identified several derivatives with promising antiviral activity against the tobacco mosaic virus (TMV), with EC₅₀ values indicating effective inhibition at low concentrations .
Q & A
Q. What are the recommended synthetic routes for 7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized to improve yield and purity?
A multi-step synthesis strategy is typically employed, leveraging nucleophilic substitution and cyclization reactions. For example, imidazo[1,2-a]pyridine derivatives are often synthesized via condensation of 2-aminopyridine precursors with α-haloketones or aldehydes under mild conditions. Optimization can involve:
- Solvent selection : Ethanol or DMF are preferred for their ability to stabilize intermediates .
- Catalysts : HATU and DIPEA enhance coupling efficiency in amidation steps, achieving yields of 93–97% .
- Temperature control : Reactions performed at 60–80°C minimize side products .
- Purification : Column chromatography with hexane/ethyl acetate mixtures (3:1 v/v) effectively isolates the target compound .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
A combination of techniques ensures structural validation:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–9.0 ppm) and confirms trifluoromethyl (CF₃) and iodine substituents .
- HRMS : Validates molecular weight accuracy (e.g., [M + H]+ = 352.95 for C₉H₅ClF₃IN₂) .
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and torsional angles (e.g., 55.6° between carboxylate and pyridine planes) .
Q. How can researchers mitigate hazards associated with handling halogenated imidazo[1,2-a]pyridines?
Safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Q. What are the key considerations for selecting substituents on the imidazo[1,2-a]pyridine scaffold to enhance stability?
- Electron-withdrawing groups (EWGs) : Trifluoromethyl (-CF₃) and halogens (Cl, I) improve metabolic stability by reducing electron density at reactive sites .
- Steric effects : Bulky groups at the 8-position (e.g., iodine) hinder enzymatic degradation .
Q. Which databases or resources provide reliable spectral data for imidazo[1,2-a]pyridine derivatives?
- Cambridge Structural Database (CSD) : Contains crystallographic data for analogs .
- PubChem : Offers NMR and MS spectra for validated compounds .
- Royal Society of Chemistry journals : Publish detailed spectroscopic protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target binding affinity?
SAR strategies include:
- Bioisosteric replacement : Substitute iodine with fluorine to modulate lipophilicity (LogP) while retaining halogen bonding .
- Positional scanning : Systematic variation of substituents at the 2- and 7-positions to optimize interactions with hydrophobic pockets .
- Computational docking : Use AutoDock Vina to predict binding modes with targets like GABA receptors .
Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?
- DFT calculations : Predict molecular electrostatic potentials (MEPs) to assess reactivity .
- QSAR models : Relate substituent descriptors (e.g., Hammett σ) to bioavailability .
- ADMET prediction : Tools like SwissADME estimate LogD (1.5–2.2 at pH 7.4) and blood-brain barrier permeability .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Dose-response standardization : Normalize assays to µM concentrations to compare IC₅₀ values .
- Cell line validation : Use authenticated lines (e.g., HEK293T) to minimize variability .
- Meta-analysis : Pool data from studies with comparable methodologies (e.g., MTT assays) .
Q. What strategies enable the synthesis of enantiomerically pure imidazo[1,2-a]pyridine derivatives?
Q. How can in silico fragment-based drug design (FBDD) accelerate the discovery of analogs with improved potency?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
